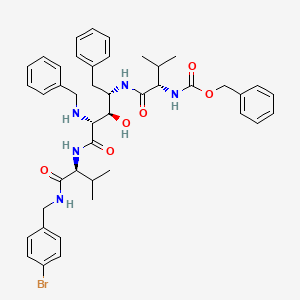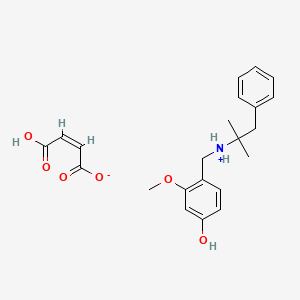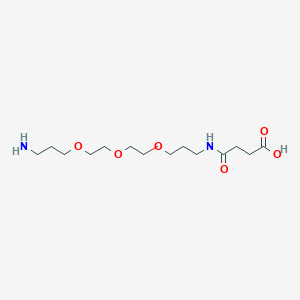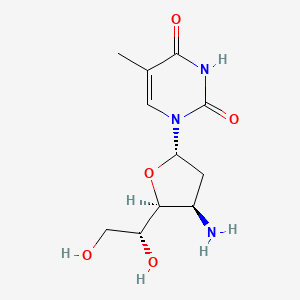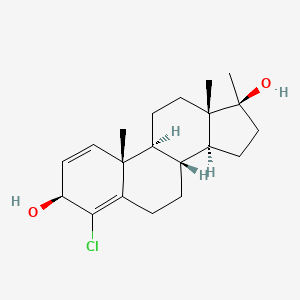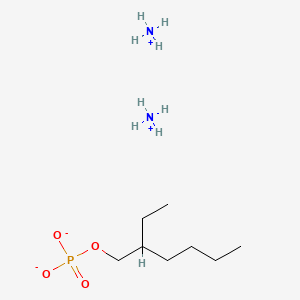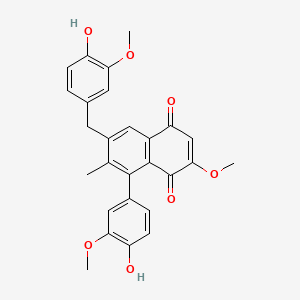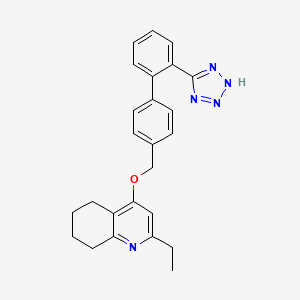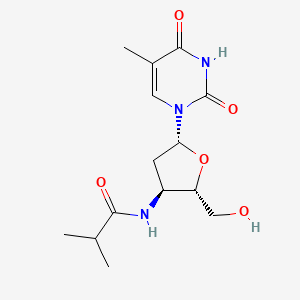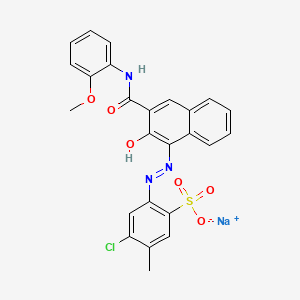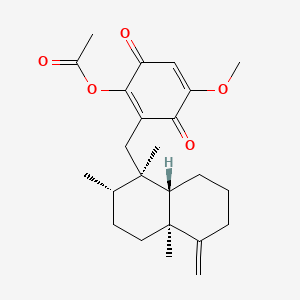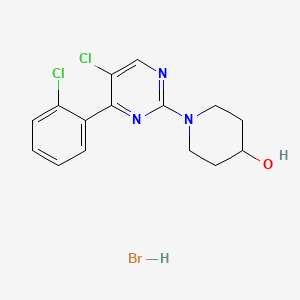
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is a chemical compound that belongs to the class of piperidinol derivatives. It is characterized by the presence of a piperidinol ring substituted with a pyrimidinyl group that contains two chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2-chlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with piperidinol in the presence of a suitable catalyst to form the desired product.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyrimidinyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
科学的研究の応用
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl): Similar structure but lacks the additional chlorine atom on the pyrimidinyl ring.
4-Piperidinol, 1-(5-chloro-2-pyrimidinyl): Similar structure but lacks the chlorophenyl group.
Uniqueness
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is unique due to the presence of both chlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
93182-19-5 |
|---|---|
分子式 |
C15H16BrCl2N3O |
分子量 |
405.1 g/mol |
IUPAC名 |
1-[5-chloro-4-(2-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C15H15Cl2N3O.BrH/c16-12-4-2-1-3-11(12)14-13(17)9-18-15(19-14)20-7-5-10(21)6-8-20;/h1-4,9-10,21H,5-8H2;1H |
InChIキー |
IOYHNGUWFGDTIC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



